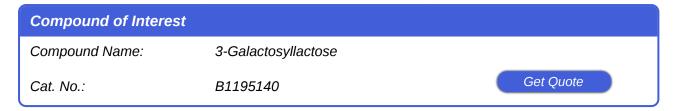


Application Notes and Protocols for the Mass Spectrometric Characterization of 3-Galactosyllactose

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Galactosyllactose (3-GL) is a trisaccharide found in human milk and various dairy products, playing a significant role in infant nutrition and gut health.[1] As a member of the human milk oligosaccharides (HMOs), it contributes to the development of a healthy gut microbiota and has potential applications as a prebiotic in functional foods and pharmaceuticals.[1] Accurate characterization and quantification of 3-GL, particularly distinguishing it from its structural isomers (e.g., 4'-galactosyllactose and 6'-galactosyllactose), are crucial for quality control, efficacy studies, and understanding its biological functions.[2]

Mass spectrometry (MS), coupled with separation techniques like liquid chromatography (LC), has become an indispensable tool for the detailed structural elucidation and quantification of oligosaccharides due to its high sensitivity, specificity, and tolerance for complex mixtures.[3] This document provides detailed application notes and experimental protocols for the characterization of **3-Galactosyllactose** using various mass spectrometry methods.

General Workflow for 3-Galactosyllactose Analysis

The characterization of **3-Galactosyllactose** from a biological matrix typically follows a multistep workflow. This process involves sample preparation to isolate and purify the



oligosaccharides, followed by separation and analysis using LC-MS, and concluding with data processing for structural identification and/or quantification.

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